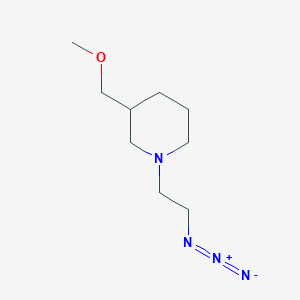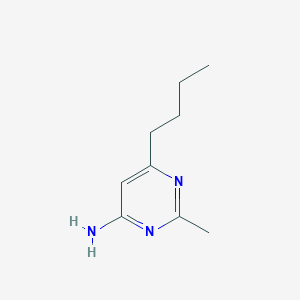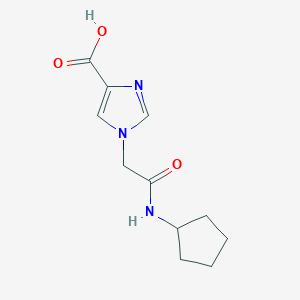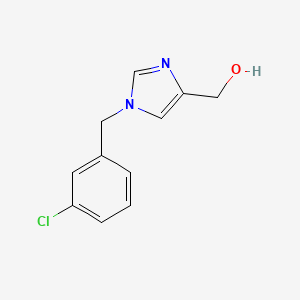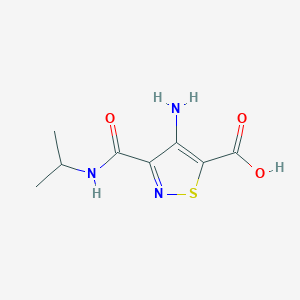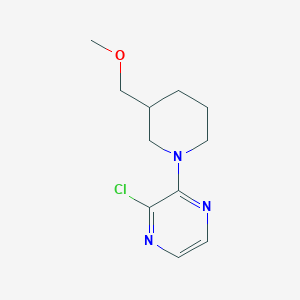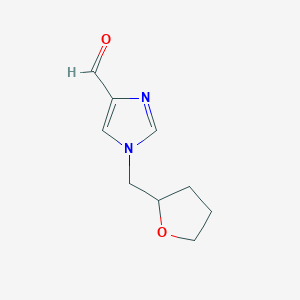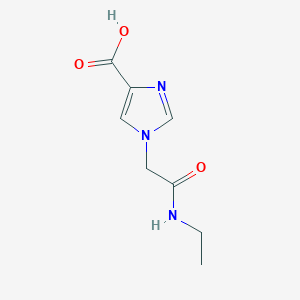
(1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
Overview
Description
1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol, also known as 1-(2,6-Difluorobenzyl)pyrrolidin-3-ol, is a synthetic molecule that has a variety of applications in scientific research. It is an organic compound that is composed of two fluorine atoms, a benzyl group, a pyrrolidine ring, and a hydroxyl group. It has been used in the synthesis of several compounds, including amines and other organic compounds. It has also been used in the synthesis of pharmaceuticals and other bioactive molecules. In addition, 1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol has been studied for its potential use in the treatment of various diseases and conditions.
Scientific Research Applications
Synthesis and Structural Analysis
- Studies have demonstrated the synthesis of novel compounds and the analysis of their crystal structures, providing insights into their chemical behavior and potential applications. For instance, the synthesis and crystal structure analysis of compounds involving pyrrolidine and methanol highlight the intricacies of molecular interactions and the impact of structural modifications on the properties of the compounds (Huang et al., 2021; Huang et al., 2021).
Applications in Organic Synthesis
- Research into the rearrangement of chlorinated pyrrolidin-2-ones to produce 5-methoxylated 3-pyrrolin-2-ones demonstrates the utility of these compounds in the preparation of agrochemicals or medicinal compounds, highlighting their importance in organic synthesis and the development of new chemical entities (Ghelfi et al., 2003).
Material Science and Photocatalysis
- The development and characterization of metal-organic frameworks (MOFs) incorporating pyridinium derivatives and their modification for enhanced separation capabilities illustrate the potential of these compounds in materials science, specifically in gas-chromatographic separation applications (Zhang et al., 2017).
Ligand Design for Catalysis
- The design and application of ligands derived from pyrrolidine for enantioselective catalysis showcase the role of such compounds in synthesizing chiral molecules, a crucial aspect of medicinal chemistry and asymmetric synthesis (Munck et al., 2017).
properties
IUPAC Name |
[1-[(2,6-difluorophenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-11-2-1-3-12(14)10(11)7-15-5-4-9(6-15)8-16/h1-3,9,16H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIVFGJONAOVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



